molecular formula C16H25F2N3O2S B7008897 N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-1-propylsulfonylpiperidin-4-amine

N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-1-propylsulfonylpiperidin-4-amine

Cat. No.: B7008897
M. Wt: 361.5 g/mol
InChI Key: CRGJMVPEJPJFCC-UHFFFAOYSA-N
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Description

N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-1-propylsulfonylpiperidin-4-amine is a synthetic organic compound that belongs to the class of piperidine derivatives

Properties

IUPAC Name

N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-1-propylsulfonylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25F2N3O2S/c1-3-10-24(22,23)21-8-6-14(7-9-21)20-12(2)13-4-5-15(16(17)18)19-11-13/h4-5,11-12,14,16,20H,3,6-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGJMVPEJPJFCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC(CC1)NC(C)C2=CN=C(C=C2)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-1-propylsulfonylpiperidin-4-amine typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-(difluoromethyl)pyridine and 1-propylsulfonylpiperidine.

    Formation of Intermediate: The first step involves the alkylation of 6-(difluoromethyl)pyridine with an appropriate alkylating agent to introduce the ethyl group at the 1-position.

    Coupling Reaction: The intermediate is then coupled with 1-propylsulfonylpiperidine under suitable conditions, often using a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine derivative.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-1-propylsulfonylpiperidin-4-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: It is investigated for its therapeutic potential in treating various diseases, including neurological disorders and cancers.

    Industry: The compound can be used in the development of agrochemicals and other industrial chemicals due to its unique properties.

Mechanism of Action

The mechanism by which N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-1-propylsulfonylpiperidin-4-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s difluoromethyl group and piperidine ring are crucial for its binding affinity and specificity. The exact pathways involved can vary depending on the biological context and the specific application being studied.

Comparison with Similar Compounds

  • N-[1-[6-(trifluoromethyl)pyridin-3-yl]ethyl]-1-propylsulfonylpiperidin-4-amine
  • N-[1-[6-(methyl)pyridin-3-yl]ethyl]-1-propylsulfonylpiperidin-4-amine

Comparison:

  • Structural Differences: The presence of different substituents on the pyridine ring (e.g., difluoromethyl vs. trifluoromethyl) can significantly impact the compound’s chemical properties and biological activity.
  • Biological Activity: N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-1-propylsulfonylpiperidin-4-amine may exhibit unique biological activities compared to its analogs due to the specific electronic and steric effects of the difluoromethyl group.
  • Applications: While similar compounds may share some applications, the unique properties of this compound can make it more suitable for certain therapeutic or industrial uses.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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